2-Methyl-1,1-dipropoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,1-dipropoxypropane is a chemical compound that belongs to the class of organic compounds known as ethers. It is also known as tert-butyl vinyl ether, and its chemical formula is C9H18O2. This compound is widely used in scientific research due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,1-dipropoxypropane has numerous scientific research applications due to its unique properties. It is commonly used as a solvent for various organic compounds and is also used as a reagent in organic synthesis. It can be used as a starting material for the synthesis of other organic compounds, such as tert-butyl vinyl sulfide. Furthermore, 2-Methyl-1,1-dipropoxypropane has been used as a fuel additive due to its high octane rating.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,1-dipropoxypropane is not well understood. However, it is believed to act as a Lewis acid and can form complexes with various organic compounds. These complexes can undergo various reactions, such as elimination and substitution reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Methyl-1,1-dipropoxypropane. However, it is known to be a mild irritant to the skin and eyes. It is also flammable and can cause respiratory irritation if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1,1-dipropoxypropane has several advantages for use in lab experiments. It is a stable compound that can be easily handled and stored. It is also relatively inexpensive and has a high boiling point, making it suitable for high-temperature reactions. However, it has limitations in terms of its solubility and reactivity with certain organic compounds.
Zukünftige Richtungen
There are several future directions for the use of 2-Methyl-1,1-dipropoxypropane in scientific research. One potential application is in the development of new organic compounds for use in materials science and drug discovery. It can also be used as a solvent for the extraction of natural products from plant and animal sources. Furthermore, 2-Methyl-1,1-dipropoxypropane can be used as a fuel additive to improve the performance of gasoline and diesel engines.
Conclusion:
In conclusion, 2-Methyl-1,1-dipropoxypropane is a versatile compound that has numerous scientific research applications. Its unique properties make it a valuable tool in organic synthesis, materials science, and fuel technology. Further research is needed to fully understand its mechanism of action and potential applications in the future.
Synthesemethoden
The synthesis of 2-Methyl-1,1-dipropoxypropane can be achieved through the reaction of tert-butyl alcohol with vinyl acetate in the presence of a strong acid catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of 2-Methyl-1,1-dipropoxypropane as the main product. The reaction is usually carried out at a temperature of around 50-60°C, and the yield of the product is typically high.
Eigenschaften
CAS-Nummer |
13259-75-1 |
---|---|
Produktname |
2-Methyl-1,1-dipropoxypropane |
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
2-methyl-1,1-dipropoxypropane |
InChI |
InChI=1S/C10H22O2/c1-5-7-11-10(9(3)4)12-8-6-2/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
WMVDSJNSXSIYPK-UHFFFAOYSA-N |
SMILES |
CCCOC(C(C)C)OCCC |
Kanonische SMILES |
CCCOC(C(C)C)OCCC |
Andere CAS-Nummern |
13259-75-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.